Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorinated and fluorinated benzyl thio group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the thio group, and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple the pyrimidine ring with the benzyl thio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-chloro-2-[(2-fluorobenzyl)thio]pyrimidine
- 4-aminobenzoate derivatives
Uniqueness
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
- Chemical Formula : C15H14ClF N3O2S
- Molecular Weight : 345.8 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a methyl ester group, a chloro-substituted pyrimidine moiety, and a fluorobenzyl thioether, which contribute to its biological activity.
This compound exhibits several biological activities primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are involved in cancer cell proliferation.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Therapeutic Applications
The compound is being investigated for potential use in:
- Cancer Treatment : Its ability to inhibit tumor growth makes it a candidate for further research in oncology.
- Antimicrobial Activity : Some derivatives of similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Table 2: Cell Line Response to Treatment
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Caspase activation |
HeLa (Cervical Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 12 | Cell cycle arrest |
Properties
Molecular Formula |
C20H15ClFN3O3S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15ClFN3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-15(21)10-23-20(25-17)29-11-13-4-2-3-5-16(13)22/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
XKCUBMPHRUKEFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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